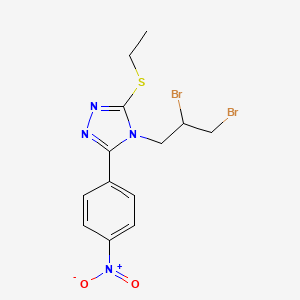

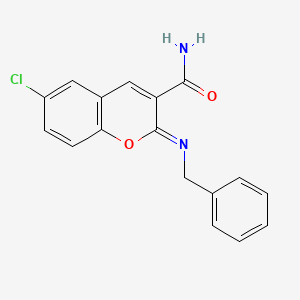

N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR and HRMS .Molecular Structure Analysis

The molecular structure of “N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” can be characterized by techniques such as FTIR, 1D and 2D NMR experiments, EIMS, and elemental analysis .Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The reductive amination is the most commonly used approach in the pharmaceutical industry for C–N bond construction due to its operational simplicity and a wide toolbox of protocols .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” can be determined by various analytical techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Applications De Recherche Scientifique

Pharmacology

N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide: and its derivatives have been explored for their potential in pharmacology, particularly due to their structural similarity to pyrazole-based drugs like Celecoxib . These compounds are often investigated for their antimicrobial and antioxidant activities, which are crucial in developing new medications .

Biochemistry

In biochemistry, such compounds are valuable for studying enzyme interactions and metabolic pathways. The pyrazole core is a common motif in various bioactive molecules, making it a significant target for biochemical research .

Medicinal Chemistry

The compound’s relevance in medicinal chemistry lies in its potential as a building block for creating new therapeutic agents. Its structural features allow for the synthesis of compounds with possible antiviral, anti-inflammatory, and anticancer properties .

Organic Synthesis

“N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” serves as an intermediate in organic synthesis, aiding in the construction of complex molecules. Its versatility can lead to the development of novel synthetic routes for pharmaceuticals .

Agriculture

In the agricultural sector, research into such compounds can lead to the development of new pesticides and herbicides. Their antimicrobial properties are particularly beneficial in protecting crops from diseases .

Material Science

Finally, in material science, the compound’s derivatives could be used to create new materials with unique properties, such as enhanced durability or specific biochemical reactivity, which could have various industrial applications .

Mécanisme D'action

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects . They have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors .

Mode of Action

It is known that pyrazole derivatives interact with their targets, leading to changes in cellular processes . The compound may prevent oxidative damage, indirectly inhibiting aberrant cell growth without causing significant toxicity .

Biochemical Pathways

Pyrazole synthesis involves several biochemical pathways, including the silver-mediated [3 + 2] cycloaddition of n-isocyanoiminotriphenylphosphorane to terminal alkynes .

Pharmacokinetics

The pharmacokinetics of pyrazole derivatives are generally influenced by their chemical structure .

Result of Action

Pyrazole derivatives are known for their diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Orientations Futures

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, the future directions in the research of “N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” and similar compounds could involve the development of new synthetic methods, exploration of their biological activities, and their applications in various fields of science .

Propriétés

IUPAC Name |

N-benzyl-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-16-9-11(13(15-16)18-2)12(17)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQXXTQFUMCGLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Bromopropanoyl)amino]benzamide](/img/structure/B2775574.png)

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,6-difluorobenzamide](/img/structure/B2775577.png)

![(1S,2R,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)